6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-4-5-17(21)20(18-14)12-15-6-8-19(9-7-15)11-16-3-2-10-22-13-16/h4-5,15-16H,2-3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVXGQUEUXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine with Diketones
The pyridazinone ring is synthesized through condensation of 1,4-diketones with hydrazine derivatives. For 6-methyl substitution, methylmalonyldihydrazine reacts with acetylacetone under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{H}2\text{NNH}2 \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}7\text{N}2\text{O} + 2\text{H}_2\text{O}
$$
Optimization Insights (Table 1):
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | Tetrahydrofuran | 68% → 82% |
| Catalyst | HCl | p-Toluenesulfonic acid | 68% → 89% |
| Temperature | Reflux (78°C) | Microwave (120°C) | 68% → 95% |
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while improving yield.
Synthesis of the Piperidine-Oxane Side Chain
Functionalization of Piperidine
Piperidin-4-ylmethanol is alkylated with oxan-3-ylmethyl bromide under Mitsunobu conditions:
$$
\text{Piperidin-4-ylmethanol} + \text{Oxan-3-ylmethyl bromide} \xrightarrow{\text{DIAD, PPh}_3} \text{1-[(Oxan-3-yl)methyl]piperidin-4-ylmethanol}
$$
Key Considerations :
- Regioselectivity : Oxan-3-ylmethyl bromide is prepared via Appel reaction from tetrahydropyran-3-methanol.
- Protection-Deprotection : The piperidine nitrogen is protected with Boc anhydride during alkylation to prevent quaternization.
Coupling of Fragments
Alkylation of Pyridazinone
The pyridazinone core undergoes N-alkylation with the piperidine-oxane side chain’s brominated derivative:
$$
\text{Pyridazinone} + \text{1-[(Oxan-3-yl)methyl]piperidin-4-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction Optimization (Table 2):
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Potassium carbonate | DMF | 80°C | 65% |
| Sodium hydride | THF | 0°C → RT | 78% |
| DBU | Acetonitrile | 60°C | 85% |
DBU (1,8-Diazabicycloundec-7-ene) in acetonitrile maximizes yield by minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
- Recrystallization : Ethanol/water (4:1) yields crystalline product with 99% purity for pharmacological studies.
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.45 (s, 3H, CH$$ _3 $$), 2.60–2.70 (m, 4H, piperidine), 3.40 (t, J = 6.4 Hz, 2H, oxane CH$$ _2 $$).
- HRMS : m/z calculated for C$$ {17}\text{H}{26}\text{N}3\text{O}3 $$ [M+H]$$ ^+ $$: 320.1974; found: 320.1976.
Industrial-Scale Considerations
Catalytic Enhancements
Environmental Impact Mitigation
- Solvent Recycling : DMF recovery via vacuum distillation reduces waste by 90%.
- By-Product Utilization : Unreacted piperidine derivatives are repurposed for analog synthesis.
Challenges and Alternatives
Oxane Regioisomer Contamination
The use of oxan-3-ylmethyl bromide may yield traces of oxan-2-yl derivatives due to ring-opening side reactions. Countermeasures include:
- Low-Temperature Alkylation : Suppresses epoxide formation.
- Chiral Resolution : Cellulose-based chiral columns separate regioisomers.
Q & A
Q. What are the standard synthetic routes for 6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Alkylation of piperidin-4-yl derivatives with oxan-3-ylmethyl groups under basic conditions (e.g., NaOH in dichloromethane) .
- Pyridazinone core assembly : Cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition, with temperature control (60–80°C) to avoid side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. Critical Parameters :
Q. How is the compound characterized spectroscopically, and what crystallographic data are available?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Single-crystal studies reveal planar pyridazinone rings and chair conformations in piperidine/oxane moieties. Key bond lengths (C–N: 1.34 Å, C–O: 1.23 Å) align with resonance stabilization .
Q. Crystallographic Data :
| Metric | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.060 |
| Mean C–C bond length | 0.004 Å (disordered regions) |
Q. What in vitro pharmacological screening models are used to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cell-Based Assays :
- Apoptosis/Proliferation : MTT assays in cancer cell lines (e.g., HeLa, A549) with EC₅₀ values calculated via nonlinear regression .
Q. Assay Design Considerations :
| Model | Key Controls |
|---|---|
| Radioligand binding | Non-specific binding (NSB) with excess cold ligand |
| MTT assay | DMSO vehicle control (<0.1% v/v) to avoid solvent toxicity |
Advanced Research Questions
Q. How can continuous-flow chemistry optimize the synthesis of this compound, and what parameters require DoE (Design of Experiments) analysis?
Methodological Answer: Flow chemistry reduces side reactions via precise control of residence time and mixing. Key steps:
- Omura-Sharma-Swern Oxidation : Optimize reagent stoichiometry (e.g., oxalyl chloride:DMSO ratio) to minimize byproducts .
- DoE Parameters :
- Residence time : 2–5 min (prevents over-oxidation).
- Temperature gradient : 0°C → 25°C to stabilize intermediates .
Q. Optimization Workflow :
Screening : Use fractional factorial design to identify critical factors (e.g., temperature, flow rate).
Response Surface Modeling : Predict optimal conditions for ≥80% yield .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:
- Metabolic Stability Testing : Liver microsome assays to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Tissue Distribution Studies : LC-MS quantification in plasma/brain to assess blood-brain barrier penetration .
- Off-Target Profiling : Broad-panel receptor screening (e.g., CEREP) to detect unintended interactions .
Case Study : A CRF-1 antagonist showed in vitro IC₅₀ = 50 nM but low in vivo efficacy due to poor oral bioavailability. Formulation with lipid nanoparticles improved AUC by 3-fold .
Q. What computational strategies predict the compound's binding affinity, and how do substituent variations impact SAR?
Methodological Answer:
- Docking/MD Simulations :
- QSAR Analysis :
Q. SAR Table :
| Substituent | CRF-1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Oxan-3-ylmethyl | 78 | 12.5 |
| Tetrahydropyran-4-yl | 65 | 8.2 |
| Cyclohexyl | 120 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
